molecular formula C13H17NO2 B034620 Ethyl 4-(pyrrolidin-1-yl)benzoate CAS No. 101038-63-5

Ethyl 4-(pyrrolidin-1-yl)benzoate

Cat. No. B034620
M. Wt: 219.28 g/mol
InChI Key: RKJDCQVVECOVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-(pyrrolidin-1-yl)benzoate involves complex reactions, including intramolecular cycloaddition and substitution reactions. For example, the intramolecular cycloaddition reaction of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate leads to compounds with related structural motifs, showcasing the versatility of synthetic approaches for constructing similar complex structures (Long He, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, obtained through X-ray diffraction and density functional theory (DFT) studies, reveals detailed insights into the conformation and electronic properties of the molecule. For instance, the structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its pyrrolidin-1-yl counterpart shows benzene rings and boric acid ester intermediates, indicating the complex interactions and stability of these compounds (P. Huang et al., 2021).

Safety And Hazards

Ethyl 4-(pyrrolidin-1-yl)benzoate should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and should not be subjected to grinding/shock/friction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJDCQVVECOVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354426
Record name ethyl 4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(pyrrolidin-1-yl)benzoate

CAS RN

101038-63-5
Record name ethyl 4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.69 g (10.2 mmol) of ethyl 4-aminobenzoate was dissolved in 10 ml of benzene. 2.18 g (10.1 mmol) of 1,4-dibromobutane and 3.53 ml (20.2 mmol) of diisopropylethylamine were added to the solution, and they were heated under reflux for 48 hours. The reaction solution was diluted with water. After the extraction with ethyl acetate, the organic layer was washed with water and then with saturated Aqueous NaCl solution and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain the crude title compound.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
3.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(pyrrolidin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(pyrrolidin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(pyrrolidin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(pyrrolidin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(pyrrolidin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(pyrrolidin-1-yl)benzoate

Citations

For This Compound
1
Citations
Y Wang, J Ling, Y Zhang, A Zhang… - European Journal of …, 2015 - Wiley Online Library
N‐(1‐Oxy‐pyridin‐2‐ylmethyl)oxalamic acid was identified as efficient ligand for CuI‐catalyzed amination of aryl halides at room temperature. In our catalytic system, N‐arylation of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.